molecular formula C18H18BF3O3 B12497906 2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Katalognummer: B12497906
Molekulargewicht: 350.1 g/mol
InChI-Schlüssel: NMCNWKCMJREFLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a dioxaborolane ring, which contribute to its unique chemical properties

Vorbereitungsmethoden

The synthesis of 2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-difluorophenol with 3-fluorophenylboronic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Analyse Chemischer Reaktionen

2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, influencing their function. The dioxaborolane ring can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other fluorinated compounds, such as:

    3,5-Difluoro-2,4,6-trinitroanisole: This compound is also fluorinated and has applications in energetic materials.

    2-Fluoropyridine: Another fluorinated compound used in organic synthesis and medicinal chemistry.

    3,5-Difluoroaniline: A fluorinated aromatic amine with applications in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of fluorine atoms and the dioxaborolane ring, which confer distinct chemical properties and reactivity .

Eigenschaften

Molekularformel

C18H18BF3O3

Molekulargewicht

350.1 g/mol

IUPAC-Name

2-[4-(3,5-difluorophenoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H18BF3O3/c1-17(2)18(3,4)25-19(24-17)11-5-6-16(15(22)7-11)23-14-9-12(20)8-13(21)10-14/h5-10H,1-4H3

InChI-Schlüssel

NMCNWKCMJREFLH-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC(=CC(=C3)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.